molecular formula C13H19NO5 B6192891 5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 2648938-94-5

5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B6192891
CAS No.: 2648938-94-5
M. Wt: 269.3
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Description

5-tert-butyl 6-methyl 7-oxo-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Properties

CAS No.

2648938-94-5

Molecular Formula

C13H19NO5

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The tert-butyl and methyl groups are introduced through alkylation reactions, while the oxo and dicarboxylate functionalities are incorporated via oxidation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include alkyl halides for alkylation and acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism by which 5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to selective binding and activity.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate: Similar structure but lacks the oxo group, leading to different reactivity and applications.

    6-benzyl 5-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: Contains a benzyl group, which can influence its chemical properties and biological activity.

Uniqueness

5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to its combination of tert-butyl, methyl, oxo, and dicarboxylate groups within a spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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